molecular formula C16H13ClN4OS B5536631 2-(1H-benzimidazol-2-ylthio)-N'-(3-chlorobenzylidene)acetohydrazide

2-(1H-benzimidazol-2-ylthio)-N'-(3-chlorobenzylidene)acetohydrazide

Cat. No. B5536631
M. Wt: 344.8 g/mol
InChI Key: HIRCDLYDXWGOHT-GIJQJNRQSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound often involves the condensation of acetohydrazide derivatives with various aldehydes to form hydrazones, a class of compounds known for their diverse applications. For instance, Al-Omran and El-Khair (2016) describe the synthesis of novel derivatives of substituted 2-(benzothiazol-2’-ylthio)acetohydrazide, showcasing the versatility of acetohydrazide derivatives in synthesizing novel heterocyclic compounds with potential for various applications (Al-Omran & El-Khair, 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through techniques like NMR, elemental analysis, and X-ray crystallography, offering insight into their crystal structures and contributing significantly to the database of heterocyclic compounds. This detailed characterization is pivotal for understanding the compound's potential interactions and functionalities (Al-Omran & El-Khair, 2016).

Chemical Reactions and Properties

Chemical reactions involving acetohydrazide derivatives can lead to a wide array of novel compounds. For instance, the reaction of 2-(benzothiazol-2-ylthio)acetohydrazide with acetylacetone results in N-(4-oxopentan-2-ylidine) acetohydrazide derivatives, highlighting the reactivity of these compounds and their potential to form diverse heterocyclic structures with unique properties (Al-Omran & El-Khair, 2016).

Physical Properties Analysis

While specific information on the physical properties of “2-(1H-benzimidazol-2-ylthio)-N'-(3-chlorobenzylidene)acetohydrazide” is scarce, related compounds have been shown to possess notable physical characteristics that can be inferred through synthesis processes and molecular structure analyses. These properties are critical for determining the compound's stability, solubility, and overall usability in research applications.

Chemical Properties Analysis

The chemical properties of acetohydrazide derivatives, including their reactivity and potential to undergo various chemical transformations, make them valuable in the synthesis of a wide range of heterocyclic compounds. Their ability to react with different aldehydes to form hydrazones is particularly noteworthy, offering insights into their chemical versatility and potential applications in creating novel compounds with desired functionalities.

References:

Scientific Research Applications

Anticancer Applications

  • Synthesis and Anticancer Evaluation : Benzimidazole derivatives synthesized using a series of chemical reactions have been evaluated for their anticancer properties. One compound showed significant activity against breast cancer cell lines, while others were moderately active against various cancer cell lines, highlighting the potential of benzimidazole derivatives as anticancer agents (Salahuddin et al., 2014), (Z. M. Nofal et al., 2011).

  • Antiviral Activity : Derivatives of 2-thiobenzimidazole, including those incorporating a triazole moiety, have been synthesized and tested for their antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). Some compounds exhibited significant activity against HCV, suggesting their utility in developing new antiviral agents (B. G. Youssif et al., 2016).

Antimicrobial Applications

  • Antimicrobial Activity : Benzimidazole derivatives have shown promising antimicrobial properties. Various compounds were synthesized and evaluated for their activity against a range of bacteria and fungi. Some compounds exhibited significant antimicrobial activity, making them potential candidates for the development of new antimicrobial agents (Salahuddin et al., 2017), (K. F. Ansari & Chhagan Lal, 2009).

Synthesis and Characterization

  • Novel Synthesis Approaches : The research has also focused on the synthesis and characterization of benzimidazole derivatives, exploring novel approaches for creating these compounds. These efforts contribute to the broader understanding of their potential uses in medicinal chemistry (F. Al-Omran & A. El-Khair, 2016), (J. Bhatt et al., 2013).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c17-12-5-3-4-11(8-12)9-18-21-15(22)10-23-16-19-13-6-1-2-7-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRCDLYDXWGOHT-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

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